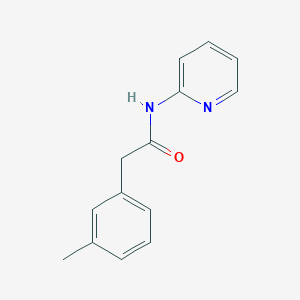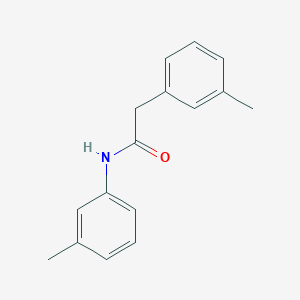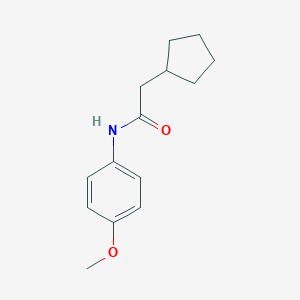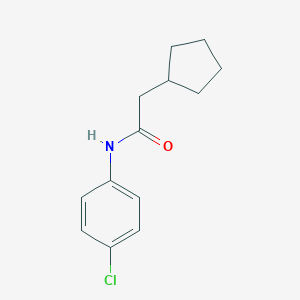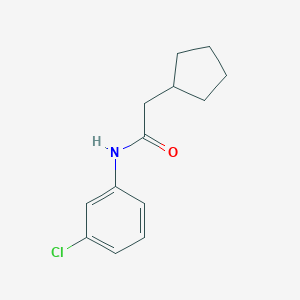
N-(4-bromo-2-fluorophenyl)-2-(3-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-2-fluorophenyl)-2-(3-methylphenyl)acetamide, also known as BFA, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. BFA is a member of the amide family and has a molecular weight of 341.24 g/mol.
Wirkmechanismus
N-(4-bromo-2-fluorophenyl)-2-(3-methylphenyl)acetamide exerts its biological activities by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. This compound binds to the active site of COX-2 and prevents the conversion of arachidonic acid to prostaglandins. This mechanism of action makes this compound a potential candidate for the development of new anti-inflammatory and analgesic drugs.
Biochemical and physiological effects:
This compound has been shown to exhibit anti-inflammatory and analgesic effects in various animal models. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has been reported to induce apoptosis in cancer cells by activating the caspase-3 pathway. Additionally, this compound has been shown to exhibit antimicrobial activity against various strains of bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-bromo-2-fluorophenyl)-2-(3-methylphenyl)acetamide has several advantages for lab experiments, including its high yield and purity, ease of synthesis, and potential for the development of new drugs. However, this compound also has some limitations, including its limited solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several future directions for the study of N-(4-bromo-2-fluorophenyl)-2-(3-methylphenyl)acetamide, including the development of new drugs for the treatment of inflammation, pain, and cancer. This compound can also be used as a building block for the synthesis of new compounds with potential biological activities. Additionally, further studies are needed to investigate the mechanism of action of this compound and its potential toxicity in vivo.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. This compound exhibits anti-inflammatory, analgesic, and anticancer activities and has been used as a building block for the synthesis of various compounds with potential biological activities. This compound has several advantages for lab experiments, including its high yield and purity, ease of synthesis, and potential for the development of new drugs. However, further studies are needed to investigate the mechanism of action of this compound and its potential toxicity in vivo.
Synthesemethoden
The synthesis of N-(4-bromo-2-fluorophenyl)-2-(3-methylphenyl)acetamide involves the reaction of 4-bromo-2-fluoroaniline with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is purified by recrystallization to obtain this compound in high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-2-fluorophenyl)-2-(3-methylphenyl)acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. This compound has been shown to exhibit anti-inflammatory, analgesic, and anticancer activities. It has also been used as a building block for the synthesis of various compounds with potential biological activities.
Eigenschaften
Molekularformel |
C15H13BrFNO |
|---|---|
Molekulargewicht |
322.17 g/mol |
IUPAC-Name |
N-(4-bromo-2-fluorophenyl)-2-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C15H13BrFNO/c1-10-3-2-4-11(7-10)8-15(19)18-14-6-5-12(16)9-13(14)17/h2-7,9H,8H2,1H3,(H,18,19) |
InChI-Schlüssel |
DWINGHDBWHEFBA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=C(C=C(C=C2)Br)F |
Kanonische SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=C(C=C(C=C2)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2,5-Dimethylphenyl)-2-[(2,5-dimethylphenyl)imino]-5-(2-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B308630.png)
![(4Z)-4-[(2-ethoxynaphthalen-1-yl)methylidene]-2-ethylsulfanyl-1,3-thiazol-5-one](/img/structure/B308632.png)
![3-(Allylsulfanyl)-6-(2-fluorophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308633.png)
![2,6-dibromo-4-[(2E)-2-(8-hydroxy-1H-quinolin-2-ylidene)ethylidene]cyclohexa-2,5-dien-1-one](/img/structure/B308634.png)
![5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-(2,5-dimethylphenyl)-2-[(2,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B308636.png)
